molecular formula C13H14N2O2 B1591762 1-(4-Cyanophenyl)piperidine-4-carboxylic acid CAS No. 162997-21-9

1-(4-Cyanophenyl)piperidine-4-carboxylic acid

Cat. No. B1591762
CAS RN: 162997-21-9
M. Wt: 230.26 g/mol
InChI Key: KWCXEOVSAJSXRS-UHFFFAOYSA-N
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Description

“1-(4-Cyanophenyl)piperidine-4-carboxylic acid” is a chemical compound with the linear formula C13H14N2O2 . It is related to isonipecotic acid, a heterocyclic compound that acts as a GABA A receptor partial agonist .


Molecular Structure Analysis

The molecular structure of “1-(4-Cyanophenyl)piperidine-4-carboxylic acid” is represented by the InChI code 1S/C13H14N2O2/c14-9-10-1-3-12(4-2-10)15-7-5-11(6-8-15)13(16)17/h1-4,11H,5-8H2,(H,16,17) . The molecular weight is 230.27 .

Scientific Research Applications

Nanomagnetic Reusable Catalyst

1-(4-Cyanophenyl)piperidine-4-carboxylic acid (PPCA) is utilized in the synthesis of nanomagnetic reusable catalysts. Ghorbani-Choghamarani and Azadi (2015) demonstrated the preparation of PPCA functionalized Fe3O4 nanoparticles for catalyzing the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives. This catalyst showed high efficiency and could be easily recovered and reused without significant loss of activity (Ghorbani‐Choghamarani & Azadi, 2015).

Structural Analysis in Crystallography

The compound has been characterized in its crystalline form, which aids in understanding its molecular structure. Szafran, Komasa, and Bartoszak-Adamska (2007) provided insights into the crystal and molecular structure of 4-carboxypiperidinium chloride, a related compound, which helps in the broader understanding of PPCA's structural characteristics (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Synthesis of Anticancer Agents

Rehman et al. (2018) explored the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as potential anticancer agents. This research indicates the therapeutic potential of PPCA derivatives in cancer treatment (Rehman et al., 2018).

Synthesis of Various Pharmaceutical Compounds

PPCA is integral in synthesizing various pharmaceutical compounds. For instance, Maddox, Godefroi, and Parcell (1965) synthesized various 1-arylcyclohexylamines, including 1-(1-Phenylcyclohexyl)piperidine, by replacing the cyano group in PPCA with different groups, demonstrating its versatility in pharmaceutical chemistry (Maddox, Godefroi, & Parcell, 1965).

Metabolism Studies in Drug Development

In drug development, understanding the metabolism of compounds like PPCA is crucial. Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, a novel antidepressant, which led to the identification of a 4-cyanophenyl piperidine derivative as a significant metabolite. This study highlights the importance of PPCA derivatives in understanding drug metabolism and pharmacokinetics (Hvenegaard et al., 2012).

Safety and Hazards

While specific safety and hazard information for “1-(4-Cyanophenyl)piperidine-4-carboxylic acid” is not provided, general safety measures for similar compounds include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound . If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

1-(4-cyanophenyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c14-9-10-1-3-12(4-2-10)15-7-5-11(6-8-15)13(16)17/h1-4,11H,5-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCXEOVSAJSXRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598638
Record name 1-(4-Cyanophenyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Cyanophenyl)piperidine-4-carboxylic acid

CAS RN

162997-21-9
Record name 1-(4-Cyanophenyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(4-cyanophenyl)-4-tert.butyloxycarbonylamino-piperidine By reacting 4-fluorobenzonitrile with 4-tert.butyloxy-carbonylamino-piperidine
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4-tert.butyloxy-carbonylamino-piperidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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